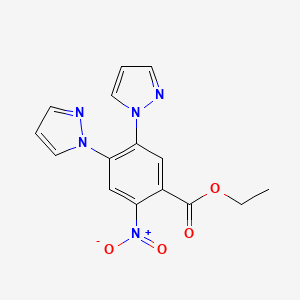

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSVCOTZKCUFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. The synthesis involves a two-step process commencing with the esterification of 4,5-Difluoro-2-nitrobenzoic acid to yield Ethyl 4,5-Difluoro-2-nitrobenzoate, followed by a nucleophilic aromatic substitution reaction with pyrazole. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

This compound (C₁₅H₁₃N₅O₄, CAS No. 1256633-25-6) is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a nitro-substituted benzene ring functionalized with two pyrazole moieties and an ethyl ester, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications, while the pyrazole rings are known to participate in crucial binding interactions with biological targets.

This guide details a robust and accessible synthetic pathway for the preparation of this important intermediate, starting from commercially available materials.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Esterification: The synthesis begins with the esterification of 4,5-Difluoro-2-nitrobenzoic acid to form the intermediate, Ethyl 4,5-Difluoro-2-nitrobenzoate. This reaction is typically acid-catalyzed.

-

Nucleophilic Aromatic Substitution (SNA): The intermediate is then subjected to a nucleophilic aromatic substitution reaction with pyrazole. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the two fluoride ions by the pyrazole nucleophile.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate

Reaction: 4,5-Difluoro-2-nitrobenzoic acid + Ethanol --(H₂SO₄)--> Ethyl 4,5-Difluoro-2-nitrobenzoate + Water

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4,5-Difluoro-2-nitrobenzoic acid | 20372-63-8 | C₇H₃F₂NO₄ | 203.10 |

| Ethanol (absolute) | 64-17-5 | C₂H₅OH | 46.07 |

| Sulfuric acid (concentrated) | 7664-93-9 | H₂SO₄ | 98.08 |

| Sodium bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | 84.01 |

| Magnesium sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

Procedure:

-

To a solution of 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq.) in absolute ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4,5-Difluoro-2-nitrobenzoate.

-

The product can be purified further by column chromatography on silica gel if necessary.

Expected Yield and Characterization:

-

Yield: Typically > 90%.

-

Appearance: Yellowish solid or oil.

-

Molecular Formula: C₉H₇F₂NO₄

-

Molecular Weight: 231.15 g/mol

Step 2: Synthesis of this compound

Reaction: Ethyl 4,5-Difluoro-2-nitrobenzoate + 2 Pyrazole --(Base)--> this compound + 2 HF

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 4,5-Difluoro-2-nitrobenzoate | 1214387-06-0 | C₉H₇F₂NO₄ | 231.15 |

| Pyrazole | 288-13-1 | C₃H₄N₂ | 68.08 |

| Potassium carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Water | 7732-18-5 | H₂O | 18.02 |

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4,5-Difluoro-2-nitrobenzoate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

-

Add pyrazole (2.2 eq.) and anhydrous potassium carbonate (2.5 eq.) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Typical Yield | Physical State |

| Ethyl 4,5-Difluoro-2-nitrobenzoate | C₉H₇F₂NO₄ | 231.15 | 1214387-06-0 | >90% | Yellowish solid/oil |

| This compound | C₁₅H₁₃N₅O₄ | 327.29 | 1256633-25-6 | 70-85% | Solid |

Logical Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthetic route described in this guide provides a reliable and efficient method for the preparation of this compound. The two-step process, involving an initial esterification followed by a nucleophilic aromatic substitution, utilizes readily available reagents and standard laboratory techniques. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this key intermediate for the exploration of new chemical entities with potential therapeutic applications.

Characterization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the synthesis of novel pharmaceutical compounds. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted spectroscopic and physical properties based on its structural moieties. It also details the standard experimental protocols necessary for its synthesis and comprehensive characterization, providing researchers, scientists, and drug development professionals with a foundational framework for their work with this and similar novel chemical entities.

Introduction

This compound (C₁₅H₁₃N₅O₄) is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring a nitrobenzene core functionalized with two pyrazole rings and an ethyl ester group, suggests its utility as a versatile intermediate for creating complex molecular architectures. Notably, it has been identified as a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of the nitro group and pyrazole moieties allows for a wide range of chemical modifications, making it a valuable scaffold in the design of targeted therapeutics and potentially in the agrochemical sector for the development of novel pesticides.[1]

This guide serves to consolidate the known information and provide a predictive characterization to facilitate its use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Ethyl 2-nitro-4,5-di(1H-pyrazol-1-yl)benzoate | - |

| CAS Number | 1256633-25-6 | [1] |

| Molecular Formula | C₁₅H₁₃N₅O₄ | [1] |

| Molecular Weight | 327.29 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | - |

| Storage | Room temperature, dry | [1] |

Hypothetical Synthesis Pathway

Caption: Hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, this section provides predicted data based on the analysis of the compound's structural fragments. These predictions are intended to guide researchers in the identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH₃) | 1.3 - 1.5 | Triplet |

| Ethyl (-CH₂) | 4.3 - 4.5 | Quartet |

| Aromatic-H (benzoate ring) | 7.8 - 8.5 | Singlet/Doublet |

| Pyrazolyl-H | 6.5 - 8.0 | Multiplet |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~62 |

| Aromatic-C (benzoate ring) | 120 - 150 |

| C=O (Ester) | 160 - 165 |

| Pyrazolyl-C | 110 - 145 |

| C-NO₂ | 145 - 155 |

FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Ester) | 1730 - 1715 | Strong |

| N-O stretch (Nitro) | 1550 - 1500 and 1360 - 1300 | Strong, two bands |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N stretch | 1350 - 1000 | Medium |

Mass Spectrometry (Predicted)

For mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 327. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-COOC₂H₅, m/z 73), and the nitro group (-NO₂, m/z 46). High-resolution mass spectrometry should confirm the elemental composition of C₁₅H₁₃N₅O₄.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of a novel compound such as this compound.

General Synthesis Protocol

-

Reaction Setup: To a solution of Ethyl 2-nitro-4,5-dihalobenzoate in a suitable solvent (e.g., DMF or DMSO), add pyrazole and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for synthesis and characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.

Potential Biological Activity and Signaling Pathways

Given its intended use as an intermediate for kinase inhibitors, this compound would not typically be the final active pharmaceutical ingredient (API). Instead, it serves as a scaffold for further chemical elaboration. The pyrazole moieties are known to participate in hydrogen bonding and other interactions within the ATP-binding pocket of various kinases. The nitro group can be reduced to an amine, which can then be further functionalized to introduce additional pharmacophoric features to modulate potency and selectivity against specific kinase targets.

The final compounds derived from this intermediate could potentially target signaling pathways implicated in cancer, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or pathways regulated by cyclin-dependent kinases (CDKs).

Caption: Logical relationship from intermediate to potential biological action.

Conclusion

This compound is a promising intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. While specific experimental data for this compound is scarce in the public domain, this guide provides a comprehensive predicted characterization and outlines the necessary experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling them to effectively utilize this versatile chemical scaffold in their synthetic endeavors. Further research is warranted to fully elucidate the experimental properties and synthetic applications of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a heterocyclic compound with the molecular formula C₁₅H₁₃N₅O₄ and a molecular weight of 327.29 g/mol . Its chemical structure, featuring a nitro-substituted benzene ring functionalized with two pyrazole moieties and an ethyl ester, positions it as a valuable intermediate in medicinal chemistry. This technical guide provides a detailed overview of its chemical properties, including a plausible synthetic route, predicted spectral data, and its relevance in the context of kinase inhibitor development. Due to the limited availability of direct experimental data in public literature, this guide combines established chemical principles with data from analogous structures to offer a comprehensive profile for research and development purposes.

Introduction

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous FDA-approved medications. Its prevalence is due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding sites of protein kinases. Consequently, pyrazole derivatives are a major focus in the development of targeted therapies, particularly in oncology. This compound (CAS No. 1256633-25-6) serves as a key building block in the synthesis of more complex molecules, including potent kinase inhibitors. The strategic placement of the nitro group and the two pyrazole rings allows for diverse chemical modifications, making it a versatile intermediate for creating libraries of potential drug candidates. This guide will delineate its chemical characteristics to aid researchers in its synthesis, characterization, and application.

Predicted Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent functional groups.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₃N₅O₄ |

| Molecular Weight | 327.29 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate) |

| Melting Point | Estimated to be in the range of 150-200 °C |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is through a double nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro group.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

-

Ethyl 4,5-dichloro-2-nitrobenzoate

-

Pyrazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in DMF, add pyrazole (2.2 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound, derived from the analysis of its structural components.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 - 8.4 | s | Aromatic-H (H-3) |

| ~7.8 - 8.0 | s | Aromatic-H (H-6) |

| ~7.7 - 7.9 | d | Pyrazolyl-H (H-3' or H-5') |

| ~7.5 - 7.7 | d | Pyrazolyl-H (H-3' or H-5') |

| ~6.4 - 6.6 | t | Pyrazolyl-H (H-4') |

| ~4.3 - 4.5 | q | -OCH₂CH₃ |

| ~1.3 - 1.5 | t | -OCH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~148 | C-NO₂ |

| ~140 - 142 | Pyrazolyl-C (C-3' or C-5') |

| ~130 - 135 | Aromatic-C (C-1, C-4, C-5) |

| ~125 - 128 | Pyrazolyl-C (C-3' or C-5') |

| ~115 - 120 | Aromatic-C (C-3, C-6) |

| ~108 | Pyrazolyl-C (C-4') |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~3000 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1530 | Strong | N-O asymmetric stretch (Nitro) |

| ~1350 | Strong | N-O symmetric stretch (Nitro) |

| ~1250 | Strong | C-O stretch (Ester) |

Mass Spectrometry

| m/z | Interpretation |

| 327.10 | [M]⁺ (Molecular Ion) |

| 282.10 | [M - OCH₂CH₃]⁺ |

| 254.10 | [M - COOCH₂CH₃]⁺ |

Relevance in Drug Discovery: Kinase Inhibition

This compound is a precursor for synthesizing kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. A common target for pyrazole-based inhibitors is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein phosphorylations that culminates in the activation of transcription factors and other cellular effectors. A simplified representation of this pathway is shown below.

A Technical Guide to the Predicted Spectroscopic Data of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

Introduction

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate (C₁₅H₁₃N₅O₄, Molar Mass: 327.29 g/mol ) is a complex heterocyclic compound. Its structure incorporates an ethyl benzoate core functionalized with a nitro group and two pyrazole rings.[1] Molecules containing pyrazole motifs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[2] This compound, in particular, is noted as a key intermediate in the synthesis of kinase inhibitors for potential cancer therapy.[1] A thorough understanding of the spectroscopic profile is fundamental for its synthesis, purification, and structural elucidation. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, MS) for this compound and details the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

The NMR spectra of pyrazole derivatives can be complex due to factors like tautomerism and the influence of various substituents.[3] The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the aromatic character of the pyrazole and benzene rings.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzoate H-3 | ~ 8.1 - 8.3 | s | - |

| Benzoate H-6 | ~ 7.8 - 8.0 | s | - |

| Pyrazolyl H-3', H-3'' | ~ 7.9 - 8.1 | d | ~ 1.5 - 2.5 |

| Pyrazolyl H-5', H-5'' | ~ 7.6 - 7.8 | d | ~ 2.0 - 3.0 |

| Pyrazolyl H-4', H-4'' | ~ 6.4 - 6.6 | t | ~ 2.0 - 2.5 |

| Ethyl (-CH₂) | ~ 4.4 - 4.6 | q | ~ 7.1 |

| Ethyl (-CH₃) | ~ 1.3 - 1.5 | t | ~ 7.1 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 164 - 166 |

| Benzoate C-2 (C-NO₂) | ~ 148 - 150 |

| Benzoate C-4, C-5 (C-Py) | ~ 140 - 145 |

| Benzoate C-1 | ~ 133 - 135 |

| Benzoate C-6 | ~ 128 - 130 |

| Benzoate C-3 | ~ 124 - 126 |

| Pyrazolyl C-3', C-3'' | ~ 140 - 142 |

| Pyrazolyl C-5', C-5'' | ~ 130 - 133 |

| Pyrazolyl C-4', C-4'' | ~ 108 - 110 |

| Ethyl (-CH₂) | ~ 62 - 64 |

| Ethyl (-CH₃) | ~ 14 - 15 |

The IR spectrum is predicted to show characteristic absorption bands for the ester, nitro, and aromatic functional groups. Aromatic nitro compounds typically display strong N-O stretching vibrations.[4][5]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic/Heteroaromatic) | 3100 - 3150 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Ester) | 1720 - 1740 | Strong |

| N-O asymmetric stretch (Nitro) | 1520 - 1560 | Strong |

| C=C / C=N stretch (Aromatic/Pyrazole) | 1450 - 1600 | Medium-Strong |

| N-O symmetric stretch (Nitro) | 1340 - 1370 | Strong |

| C-O stretch (Ester) | 1100 - 1300 | Strong |

| C-H out-of-plane bend (Aromatic) | 750 - 900 | Strong |

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. Nitroaromatic compounds often exhibit fragment ions corresponding to the loss of NO and NO₂.[6] The fragmentation of the pyrazole ring can also contribute to the spectrum.[7]

Table 4: Predicted Mass Spectrometry Fragments for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 327 | [M]⁺• | Molecular Ion |

| 298 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 282 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 281 | [M - NO₂]⁺ | Loss of nitro group |

| 253 | [M - NO₂ - C₂H₄]⁺ | Loss of nitro group and ethene |

| 68 | [C₃H₄N₂]⁺• | Pyrazole radical cation |

Experimental Protocols

The following sections detail standard methodologies for the spectroscopic analysis of novel organic compounds like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary. Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube to remove any contaminants.

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge. Place the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Injector: Set the inlet temperature to 250-280 °C.

-

Oven Program: Use a temperature gradient to ensure separation of components. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5-10 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Set the ion source and quadrupole temperatures (e.g., 230 °C and 150 °C, respectively). Scan a mass range of m/z 40-500.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the total ion chromatogram (TIC) to observe the retention time of the compound.

-

Obtain the mass spectrum for the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways for structural confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Spectroscopic analysis workflow.

References

- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number provided in the topic (1256633-25-6) is predominantly associated with the chemical intermediate "Ethyl 2-nitro-4,5-di(1H-pyrazol-1-yl)benzoate". However, the request for an in-depth technical guide detailing signaling pathways and experimental protocols strongly indicates an interest in a well-characterized bioactive compound. GSK2830371, a potent and selective Wip1 (PPM1D) phosphatase inhibitor with the CAS number 1404456-53-6, aligns with these requirements and is the focus of this guide. It is presumed that the provided CAS number was an error.

Introduction

GSK2830371 is a first-in-class, orally active, and allosteric inhibitor of the wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1] Wip1 is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA damage response (DDR) and other cellular stress signaling pathways.[2][3] The gene encoding Wip1, PPM1D, is frequently amplified or overexpressed in a variety of human cancers, making it an attractive therapeutic target.[1][2] GSK2830371 offers high selectivity by binding to a "flap" subdomain outside the catalytic site of Wip1, leading to its inhibition and subsequent degradation.[1][2] This guide provides a comprehensive overview of the properties, synthesis, mechanism of action, and experimental protocols related to GSK2830371.

Physicochemical and Pharmacokinetic Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[4] While it demonstrates potent preclinical efficacy, it has a noted short in vivo half-life, suggesting that sustained inhibition may be necessary for maximal antitumor effects.[4][5]

| Property | Value | Reference |

| CAS Number | 1404456-53-6 | [6] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [6] |

| Molecular Weight | 461.02 g/mol | [6] |

| Appearance | Light yellow powder | [4] |

| Solubility | DMSO: up to 100 mg/mL, Ethanol: up to 50 mM | [6] |

| Storage Temperature | -20°C |

Synthesis

While the proprietary, detailed synthesis scheme for GSK2830371 by GlaxoSmithKline is not publicly available, the general class of pyridinylaminomethylthienylcarboxamide compounds can be synthesized through multi-step organic chemistry routes. These typically involve the formation of amide and C-N bonds through coupling reactions. The synthesis of related pyrazole-containing compounds often involves reactions of hydrazine derivatives with diketones or other suitable precursors.[7][8] A detailed synthesis of GSK2830371 and its deuterated analog has been described in a technical guide by Benchchem.[2]

Mechanism of Action and Signaling Pathways

GSK2830371 is an allosteric, non-competitive, and reversible inhibitor of Wip1 phosphatase.[4] Its primary mechanism involves the reactivation of the p53 tumor suppressor pathway and the enhancement of the DNA damage response.

Wip1 negatively regulates the DDR by dephosphorylating key proteins in the p53 and p38 MAPK signaling pathways.[1][9] These substrates include ATM, Chk2, H2AX, p38 MAPK, and p53 itself.[1][10] By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation and activation of these proteins.[6][10]

The activation of p53 leads to the transcriptional upregulation of its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1][11] Furthermore, GSK2830371 has been shown to induce the ubiquitination-dependent degradation of the Wip1 protein, further amplifying its effects.[4]

Below are diagrams illustrating the Wip1 signaling pathway and the mechanism of action of GSK2830371.

Caption: Wip1 (PPM1D) negatively regulates the DNA damage response.

Caption: Mechanism of action of GSK2830371.

Experimental Protocols

In Vitro Assays

Wip1 Phosphatase Activity Assay [6] This assay measures the ability of GSK2830371 to inhibit the dephosphorylation of a substrate by Wip1.

-

Reagents:

-

Recombinant Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate (e.g., 50 µM)

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371 (various concentrations) dissolved in DMSO

-

DMSO (vehicle control)

-

-

Protocol:

-

Add GSK2830371 or DMSO to the wells of a microplate.

-

Add the FDP substrate to each well.

-

Initiate the reaction by adding Wip1 (e.g., 10 nM) to each well.

-

Incubate at room temperature.

-

Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).

-

Calculate the IC₅₀ value, which is the concentration of GSK2830371 that inhibits 50% of Wip1 activity.

-

Cell Proliferation (Growth Inhibition) Assay [5][12] This assay determines the effect of GSK2830371 on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF7, DOHH2)

-

Complete cell culture medium

-

GSK2830371 (various concentrations)

-

Cell viability reagent (e.g., CCK-8, SRB)

-

96-well plates

-

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK2830371 or vehicle control for a specified period (e.g., 72 or 96 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence on a microplate reader.

-

Calculate the GI₅₀ (50% growth inhibition) or IC₅₀ values.

-

Immunoblotting for Phosphoprotein Analysis [10][13] This technique is used to detect changes in the phosphorylation status of Wip1 substrates.

-

Protocol:

-

Treat cells with GSK2830371 or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p53, p-p53 Ser15, Chk2, p-Chk2 Thr68).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Studies

Tumor Xenograft Model [5][6] This model assesses the antitumor efficacy of GSK2830371 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line for implantation (e.g., DOHH2)

-

GSK2830371 formulated for oral administration

-

Vehicle control

-

-

Protocol:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer GSK2830371 (e.g., 75-150 mg/kg) or vehicle orally at specified intervals (e.g., twice or three times daily).

-

Monitor tumor volume and body weight regularly.

-

After a set period, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for pharmacodynamic markers).

-

Summary of Biological Activity and Preclinical Data

GSK2830371 has demonstrated potent and selective inhibition of Wip1 phosphatase, leading to significant antitumor effects in preclinical models, particularly in cancers with wild-type p53.

| Parameter | Value / Observation | Reference(s) |

| Wip1 IC₅₀ | 6 nM | [5][6][10] |

| Cell Lines with Activity | Hematopoietic tumor cell lines (e.g., DOHH2), Wip1-amplified breast cancer cells (e.g., MCF7), neuroblastoma, and liver adenocarcinoma cell lines. | [6][10][13][14] |

| Mechanism of Action | Allosteric inhibition of Wip1, leading to increased phosphorylation of p53, Chk2, ATM, and H2AX. | [4][6] |

| Cellular Effects | Induction of p53-dependent cell cycle arrest and apoptosis. | [1][11] |

| In Vivo Efficacy | Inhibition of tumor growth in xenograft models (e.g., DOHH2 lymphoma). | [5][6][14] |

| Combination Therapy | Synergistic or potentiating effects with MDM2 inhibitors (e.g., Nutlin-3, RG7388) and genotoxic agents (e.g., doxorubicin). | [6][13][15] |

Conclusion

GSK2830371 is a highly valuable research tool for investigating the role of Wip1 phosphatase in cancer and other diseases. Its potent and selective inhibitory activity, coupled with its oral bioavailability, has made it a key compound in preclinical studies aimed at reactivating the p53 tumor suppressor pathway. Further research, potentially focusing on overcoming its short in vivo half-life through medicinal chemistry efforts or novel drug delivery systems, will be crucial for its potential clinical translation. This guide provides a foundational understanding of GSK2830371 for researchers and drug development professionals seeking to explore the therapeutic potential of Wip1 inhibition.

References

- 1. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. mdpi.com [mdpi.com]

- 13. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a complex heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of its nitro group and two pyrazolyl moieties on the benzoate core allows for selective interactions within biological systems, making it a valuable scaffold in drug discovery and agrochemical research. This guide provides a comprehensive overview of its molecular structure, leveraging available data and analogous compounds to offer insights into its chemical and physical properties.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below. While detailed experimental data for this specific molecule is not widely published, its basic characteristics have been identified.

| Property | Value | Source |

| CAS Number | 1256633-25-6 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Molecular Formula | C₁₅H₁₃N₅O₄ | --INVALID-LINK--[2] |

| Molecular Weight | 327.29 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Primary Use | Intermediate in kinase inhibitor synthesis | --INVALID-LINK--[1] |

Structural Visualization

The logical relationship and core structure of this compound can be visualized as a central benzene ring substituted with an ethyl ester, a nitro group, and two pyrazolyl groups.

Experimental Protocols and Data (Based on Analogous Compounds)

Due to the limited availability of specific experimental data for this compound, this section presents protocols and data from closely related compounds to provide a foundational understanding.

Synthesis

A general synthetic pathway to similar substituted nitrobenzoates can be inferred from established methods. The synthesis would likely involve the esterification of a corresponding carboxylic acid and subsequent functionalization with pyrazole. A plausible synthetic workflow is outlined below.

Crystallographic Data

While crystal structure data for the title compound is not available, data for a related pyrazole-substituted benzoate, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , provides insight into the potential solid-state conformation.

| Parameter | Value for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (ų) | 625.54 (13) |

| Z | 2 |

| Data sourced from Dong et al. (2014)[3] |

In this related structure, the dihedral angle between the pyrazole and benzene rings is 76.06 (11)°.[3] This significant twist is a common feature in such multi-ring systems and would be expected in the title compound as well, influencing its molecular packing and intermolecular interactions.

Spectroscopic Data

Spectroscopic data provides confirmation of the molecular structure. Below are typical spectroscopic characteristics for the core components of the title molecule, based on data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, Ethyl 2-nitrobenzoate , shows characteristic absorption bands that would be expected in the title compound.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1730 |

| C-O (Ester) | ~1250 |

| NO₂ (asymmetric stretch) | ~1530 |

| NO₂ (symmetric stretch) | ~1350 |

| C-N (Aromatic) | ~1300-1200 |

| Aromatic C-H | ~3100-3000 |

| Aliphatic C-H | ~2980-2850 |

| Representative data based on Ethyl 2-nitrobenzoate.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for a related pyrazole-containing structure, Ethyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate , can provide an indication of the chemical shifts expected for the pyrazole and benzoate protons and carbons in the title compound.

¹H NMR (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~1.4 (triplet) |

| Ethyl -CH₂ | ~4.4 (quartet) |

| Pyrazole protons | ~6.5-8.0 (multiplets) |

| Benzoate protons | ~7.5-8.5 (multiplets) |

¹³C NMR (in CDCl₃)

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~62 |

| Pyrazole carbons | ~105-145 |

| Benzoate carbons | ~120-150 |

| Ester C=O | ~165 |

Representative data based on related pyrazole and nitrobenzoate structures.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the development of various pharmacologically active compounds, including kinase inhibitors. This document details the necessary starting materials, multi-step experimental protocols, and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of a key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate. The second stage is a double nucleophilic aromatic substitution (SNAr) reaction where the two chlorine atoms on the benzene ring are displaced by pyrazole.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 4,5-dichloro-2-nitrobenzoate

The preparation of the key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate, begins with the oxidation of 3,4-dichlorotoluene, followed by nitration and subsequent esterification.

Experimental Protocol: Oxidation of 3,4-Dichlorotoluene

This step involves the oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 16.1 g | 0.1 |

| Potassium Permanganate | KMnO₄ | 158.03 | 31.6 g | 0.2 |

| Sodium Hydroxide | NaOH | 40.00 | 4.0 g | 0.1 |

| Water | H₂O | 18.02 | 500 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Sodium Sulfite | Na₂SO₃ | 126.04 | As needed | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-dichlorotoluene (16.1 g, 0.1 mol), sodium hydroxide (4.0 g, 0.1 mol), and 400 mL of water.

-

Heat the mixture to reflux with vigorous stirring.

-

In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 100 mL of hot water.

-

Add the potassium permanganate solution portion-wise to the refluxing reaction mixture over a period of 2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

If the filtrate is still purple, add a small amount of sodium sulfite to decolorize it.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Collect the precipitated 3,4-dichlorobenzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Expected Yield: 85-95%

Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid

The nitration is achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position of the benzene ring.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 19.1 g | 0.1 |

| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 10.5 mL | ~0.225 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 3,4-dichlorobenzoic acid (19.1 g, 0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (10.5 mL) to 10 mL of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

-

Collect the precipitated 4,5-dichloro-2-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Expected Yield: 70-80%

Experimental Protocol: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid

The carboxylic acid is converted to its ethyl ester via Fischer esterification.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,5-Dichloro-2-nitrobenzoic Acid | C₇H₃Cl₂NO₄ | 236.01 | 23.6 g | 0.1 |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 200 mL | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2 mL | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq.) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 4,5-dichloro-2-nitrobenzoic acid (23.6 g, 0.1 mol) in absolute ethanol (200 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the suspension.

-

Heat the mixture to reflux for 8-12 hours, until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to afford pure Ethyl 4,5-dichloro-2-nitrobenzoate.

Expected Yield: 90-98%

Stage 2: Synthesis of this compound

This stage involves the core transformation where the two chloro atoms of the intermediate are substituted by pyrazole units in a double nucleophilic aromatic substitution reaction.

Figure 2: Reaction mechanism for the double nucleophilic aromatic substitution.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4,5-dichloro-2-nitrobenzoate | C₉H₇Cl₂NO₄ | 264.06 | 2.64 g | 0.01 |

| Pyrazole | C₃H₄N₂ | 68.08 | 1.50 g | 0.022 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 3.04 g | 0.022 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

| Brine | NaCl (aq.) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask, add Ethyl 4,5-dichloro-2-nitrobenzoate (2.64 g, 0.01 mol), pyrazole (1.50 g, 0.022 mol), and anhydrous potassium carbonate (3.04 g, 0.022 mol).

-

Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.

Expected Yield: 60-75%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Oxidation | 3,4-Dichlorotoluene | KMnO₄, NaOH | Water | Reflux (100) | 6-8 | 85-95 |

| 2. Nitration | 3,4-Dichlorobenzoic Acid | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 then RT | 3-4 | 70-80 |

| 3. Esterification | 4,5-Dichloro-2-nitrobenzoic Acid | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux (78) | 8-12 | 90-98 |

| 4. Nucleophilic Substitution | Ethyl 4,5-dichloro-2-nitrobenzoate | Pyrazole, K₂CO₃ | DMF | 100-120 | 12-24 | 60-75 |

Conclusion

This guide outlines a robust and reproducible synthetic route to this compound. The procedures described are based on established and reliable organic transformations. Researchers should note that while the provided protocols are detailed, optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications. Standard laboratory safety precautions should be followed at all times.

Retrosynthetic Analysis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis outlines a plausible synthetic pathway, detailing the key transformations and intermediates involved. This document includes proposed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic logic to aid researchers in the efficient synthesis of this valuable compound.

Introduction

This compound (CAS No. 1256633-25-6) is a complex heterocyclic molecule featuring a nitro-substituted benzene ring functionalized with two pyrazolyl groups and an ethyl ester.[1][2][3] Its structure makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. A clear and efficient synthetic route is crucial for its accessibility in research and drug development. This guide presents a detailed retrosynthetic analysis to deconstruct the target molecule into readily available starting materials and proposes a forward synthetic strategy based on established chemical principles.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a strategy centered around two key transformations: nucleophilic aromatic substitution (SNAr) and esterification.

Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the logical disconnection of the target molecule back to simpler, commercially available starting materials.

The primary disconnection involves breaking the two C-N bonds between the pyrazole rings and the benzene core. This is a logical step as the pyrazole moieties can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring towards such substitutions, making this a favorable transformation. This leads to the key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate .

Further disconnection of the ethyl ester through a standard esterification reaction points to 4,5-dichloro-2-nitrobenzoic acid as the preceding intermediate. The carboxyl group can be envisioned as being introduced onto a 1,2-dichloro-4-nitrobenzene ring, a transformation that can be achieved through various methods, though a more direct approach in the forward synthesis would be preferable. Finally, the nitro group is disconnected, leading back to the simple, commercially available starting material, 1,2-dichlorobenzene .

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from 4,5-dichloro-2-nitrobenzoic acid.

Figure 2: Proposed forward synthetic pathway. This workflow outlines the key reactions to synthesize the target compound from a suitable starting material.

Step 1: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid

The synthesis commences with the Fischer esterification of 4,5-dichloro-2-nitrobenzoic acid to yield the key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate.

Experimental Protocol:

-

To a solution of 4,5-dichloro-2-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 4,5-dichloro-2-nitrobenzoate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Expected Value |

| Reaction Time | 4 - 6 hours |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Yield | 85 - 95% |

Table 1: Expected quantitative data for the esterification reaction.

Step 2: Double Nucleophilic Aromatic Substitution (SNAr)

The crucial step in this synthesis is the double nucleophilic aromatic substitution of the two chloro groups on Ethyl 4,5-dichloro-2-nitrobenzoate with pyrazole. The electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack.

Experimental Protocol:

-

To a solution of Ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add pyrazole (2.2-2.5 eq) and a suitable base (e.g., potassium carbonate, K2CO3, or sodium hydride, NaH) (2.2-2.5 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by TLC or HPLC. The reaction may require several hours to proceed to completion.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.

| Parameter | Expected Value |

| Reaction Time | 6 - 24 hours |

| Reaction Temperature | 80 - 120 °C |

| Yield | 60 - 80% |

Table 2: Expected quantitative data for the double SNAr reaction.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the ethyl ester, the aromatic protons, and the pyrazolyl protons in the correct ratios and with the expected chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm-1), the ester carbonyl group (around 1730 cm-1), and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule.

Conclusion

The retrosynthetic analysis presented provides a logical and feasible pathway for the synthesis of this compound. The proposed forward synthesis, involving a Fischer esterification followed by a double nucleophilic aromatic substitution, utilizes well-established and reliable chemical transformations. This guide, with its detailed experimental protocols and expected data, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation of this important building block for the development of novel therapeutic agents. Further optimization of the reaction conditions, particularly for the double SNAr step, may be necessary to achieve maximum yields and purity.

References

- 1. aldlab.com [aldlab.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. SY011955,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Pivotal Role of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate in the Landscape of Kinase Inhibitor Discovery: A Technical Guide

For Immediate Release

[City, State] – December 29, 2025 – As the quest for more selective and potent cancer therapeutics continues, the synthetic intermediate Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate (CAS 1256633-25-6) has emerged as a critical building block in the development of next-generation kinase inhibitors. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, focusing on its role as a precursor to potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic promise.

Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form key interactions with the ATP-binding site of various protein kinases.[1] Its unique electronic properties and capacity to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing selective kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazolo[3,4-d]pyrimidines, which mimic the purine core of ATP, have shown considerable success as kinase inhibitors, with several compounds in this class demonstrating potent antitumor activity.

This compound serves as a key strategic intermediate for the synthesis of these valuable therapeutic agents. Its structure, featuring a nitro group ortho to a latent amino functionality and two pyrazole rings, provides a versatile platform for the construction of the fused pyrazolo[3,4-d]pyrimidine ring system.

Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The primary application of this compound in medicinal chemistry is its conversion to a 4-amino-pyrazolo[3,4-d]pyrimidine core. This transformation is typically achieved through a two-step process:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding an ortho-amino ester. This is a standard transformation in organic synthesis, often accomplished using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

-

Cyclization to form the Pyrimidine Ring: The resulting ortho-amino ester is then cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. This can be achieved by reacting the intermediate with a suitable one-carbon synthon, such as formamide or a formamidine derivative. This cyclization step is a common and efficient method for the synthesis of this class of heterocyclic compounds.

This synthetic route provides a convergent and flexible approach to a wide range of substituted pyrazolo[3,4-d]pyrimidine kinase inhibitors. The pyrazole substituents on the benzo-scaffold of the starting material can be varied to fine-tune the selectivity and potency of the final compounds.

Potential Kinase Targets and Signaling Pathways

While specific biological data for this compound itself is not the focus of its application, the pyrazolo[3,4-d]pyrimidine derivatives synthesized from it have been shown to inhibit a range of kinases implicated in cancer progression. These include, but are not limited to:

-

Src Family Kinases: These non-receptor tyrosine kinases play crucial roles in cell proliferation, survival, and migration.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Inhibition of VEGFRs is a key strategy in anti-angiogenic cancer therapy.

-

Epidermal Growth Factor Receptor (EGFR) Kinases: EGFR is a well-validated target in various solid tumors, and its inhibition can block tumor growth and survival pathways.

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a promising approach for cancer treatment.

The inhibition of these kinases can impact multiple downstream signaling pathways critical for cancer cell survival and proliferation, such as the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways.

Quantitative Data of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The following table summarizes the in vitro activity of representative pyrazolo[3,4-d]pyrimidine kinase inhibitors, demonstrating the potency that can be achieved from this scaffold. It is important to note that these are examples of compounds within the same class as those that can be synthesized from this compound, and the specific activity of derivatives will depend on the final substitutions.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Src | 1-10 | F. H. Bunkin et al. |

| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 5-50 | A. M. El-Kerdawy et al. |

| Pyrazolo[3,4-d]pyrimidine | EGFR | 10-100 | S. M. El-Moghazy et al. |

| Pyrazolo[3,4-d]pyrimidine | Aurora A | 50-200 | M. A. Ali et al. |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | 20-150 | T. M. Ibrahim et al. |

Experimental Protocols

General Procedure for the Synthesis of a 4-Amino-pyrazolo[3,4-d]pyrimidine Core

Step 1: Reduction of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid is added a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate, which can be purified by column chromatography.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

The crude ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate (1.0 eq) is heated in an excess of formamide at a high temperature (e.g., 180-200 °C) for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., ethanol), and dried to afford the desired 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative. This can be further converted to the 4-amino derivative through standard chlorination and amination procedures.

General Kinase Inhibition Assay Protocol (Example: VEGFR-2)

The inhibitory activity of the synthesized pyrazolo[3,4-d]pyrimidine derivatives against a target kinase such as VEGFR-2 can be assessed using a variety of commercially available assay kits, typically based on principles like FRET, luminescence, or ELISA. A general protocol would involve:

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate), and ATP solution at the desired concentrations.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: Add the assay buffer, kinase solution, and test compounds to the wells of a microplate.

-

Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the signal according to the kit's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a valuable and strategically important intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its chemical structure allows for the efficient construction of a privileged scaffold in medicinal chemistry, leading to the development of potent and selective inhibitors of key kinases implicated in cancer. The versatility of the synthetic routes starting from this compound enables the generation of diverse libraries of potential drug candidates. Future research will likely focus on the development of novel derivatives with improved pharmacokinetic properties and enhanced selectivity profiles, further solidifying the importance of this compound in the ongoing fight against cancer.

References

The Pivotal Role of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate in Modern Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a specialized aromatic nitro compound, has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of targeted kinase inhibitors for oncological applications. This technical guide provides an in-depth analysis of its synthesis, key chemical properties, and its strategic application in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and a review of the biological significance of the molecular scaffolds derived from this intermediate are presented to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

The landscape of pharmaceutical research is increasingly dominated by the pursuit of highly specific and potent therapeutic agents. In this context, the design and synthesis of complex molecular scaffolds that can selectively interact with biological targets are of paramount importance. This compound (CAS No. 1256633-25-6) is a key building block that facilitates the construction of such sophisticated molecules. Its unique arrangement of a nitro group, an ethyl ester, and two pyrazolyl moieties on a benzene ring offers a versatile platform for chemical modification and the introduction of diverse pharmacophoric elements. The presence of the pyrazole rings is particularly significant, as this heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding sites of various kinases.[1]

This guide will explore the synthesis of this intermediate, its application in the generation of kinase inhibitors, and the potential signaling pathways targeted by the resulting drug candidates.

Synthesis and Chemical Properties

The synthesis of this compound is not widely detailed in publicly available literature. However, based on established principles of organic synthesis, a plausible and efficient synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway:

The most probable synthetic strategy commences with a di-halogenated nitrobenzoate precursor, such as Ethyl 4,5-dichloro-2-nitrobenzoate. The electron-withdrawing nitro group strongly activates the aromatic ring, making the chlorine atoms susceptible to displacement by nucleophiles. The reaction proceeds with the sequential substitution of the two chlorine atoms with pyrazole.

Figure 1: Proposed synthetic workflow for this compound.

2.1. Key Chemical Properties

A summary of the key chemical properties of the target intermediate is provided below.

| Property | Value |

| CAS Number | 1256633-25-6 |

| Molecular Formula | C₁₅H₁₃N₅O₄ |

| Molecular Weight | 327.29 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

3.1. General Protocol for Nucleophilic Aromatic Substitution of a Dihalo-nitroaromatic with Pyrazole

This protocol is based on established procedures for SNAr reactions on activated aromatic systems.

Materials:

-

Ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)

-

Pyrazole (2.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4,5-dichloro-2-nitrobenzoate and anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add potassium carbonate to the solution and stir the suspension.

-

Add pyrazole to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

The following table summarizes typical reaction parameters for SNAr reactions on activated nitroarenes, which can serve as a starting point for optimization.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amine | K₂CO₃ | DMSO | 80-100 | 4-8 | 85-95 |